1-(4-Iodophenyl)-1H-Pyrazole
Overview
Description
1-(4-Iodophenyl)-1H-Pyrazole is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a pyrazole ring
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body
Mode of Action
It’s known that the iodine atom in the compound can undergo a variety of coupling reactions, where it is replaced by a new carbon group . This could potentially lead to changes in the target molecules, affecting their function. More detailed studies are required to understand the exact mode of action of this compound.
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to a range of downstream effects
Result of Action
The iodine atom in the compound can undergo various reactions, potentially leading to changes in the function of target molecules . More detailed studies are required to understand the exact effects of this compound.
Biochemical Analysis
Biochemical Properties
1-(4-Iodophenyl)-1H-Pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with sigma-1 receptors, which are chaperone proteins located at the mitochondrion-associated endoplasmic reticulum membrane. These interactions are crucial for regulating calcium signaling between the endoplasmic reticulum and mitochondria, maintaining the structural integrity of the mitochondrion-associated endoplasmic reticulum membrane, and facilitating cellular survival under stress conditions .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the activity of NADH-oxidase and NADPH-oxidase, enzymes involved in trans-plasma membrane electron transport. This modulation can lead to changes in cellular redox states and impact processes such as superoxide production and reduction .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been observed to interact with sigma-1 receptors, influencing their role in calcium signaling and cellular stress responses. Additionally, it can participate in free radical reactions, such as nucleophilic substitution and oxidation, which further elucidates its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For example, the compound’s interaction with sigma-1 receptors and its role in autophagic flux have been observed to be time-dependent, with significant effects on cellular stress responses and survival .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that varying the dosage can lead to different threshold effects, as well as potential toxic or adverse effects at high doses. For instance, studies on the effects of radiolabeled derivatives of the compound in mice have shown that dosage can significantly influence the uptake and distribution of the compound in various tissues .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels. For example, the compound’s role in the oxidation of alkyl benzenes highlights its involvement in metabolic processes that influence cellular redox states and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, studies have shown that the compound can be transported across biological barriers, such as the blood-brain barrier, via specific transporters like the L-type amino acid transporter 1 .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with sigma-1 receptors at the mitochondrion-associated endoplasmic reticulum membrane highlights its role in regulating calcium signaling and maintaining cellular homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Iodophenyl)-1H-Pyrazole typically involves the iodination of phenylpyrazole. One common method includes the reaction of phenylpyrazole with iodine in the presence of an oxidizing agent. The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the iodination process.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The purification of the compound is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Iodophenyl)-1H-Pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki coupling or Sonogashira coupling.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Addition Reactions: The pyrazole ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Suzuki Coupling: Utilizes palladium catalysts and boronic acids.
Sonogashira Coupling: Involves the use of palladium catalysts and alkynes.
Oxidation: Often employs oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can yield biaryl compounds, while Sonogashira coupling can produce alkynyl derivatives.
Scientific Research Applications
1-(4-Iodophenyl)-1H-Pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
4-Iodophenol: An aromatic compound with similar iodine substitution but different functional groups.
4-Iodobiphenyl: Contains two phenyl rings with an iodine atom, differing in structure and reactivity.
4-Iodopyridine: Features an iodine atom on a pyridine ring, offering different chemical properties.
Uniqueness: 1-(4-Iodophenyl)-1H-Pyrazole is unique due to the presence of both an iodine atom and a pyrazole ring, which confer distinct reactivity and potential applications compared to other iodinated compounds. Its versatility in undergoing various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.
Properties
IUPAC Name |
1-(4-iodophenyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2/c10-8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIQBEMLKKKISJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380117 | |
Record name | 1-(4-Iodophenyl)-1H-Pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
368869-86-7 | |
Record name | 1-(4-Iodophenyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=368869-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Iodophenyl)-1H-Pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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